molecular formula C9H8ClNO3 B8665877 Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B8665877
M. Wt: 213.62 g/mol
InChI Key: BSIIENSVDCHCBF-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

Under a N2 atmosphere, sulfuryl chloride (0.15 mL, 1.85 mmol) was added dropwise over 10 min to a stirring solution of ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate (300 mg, 1.67 mmol) in ether (7.5 mL). The reaction was stirred at rt for 4 h. The solvent was removed in vacuo. The residue was taken up in DCM and washed with H2O (1×) and brine (1×), then dried with Na2SO4, filtered and concentrated. Purification by HPLC gave 160 mg of ethyl 2-chloro-4H-furo[3,2-b]pyrrole-5-carboxylate. 1H NMR (400 MHz, CDCl3) δ (ppm): 8.98 (s, 1H), 6.76 (s, 1H), 6.34 (s, 1H), 4.35 (q, 2H), 1.38 (t, 3H).
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[O:6]1[C:13]2[CH:12]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:10][C:9]=2[CH:8]=[CH:7]1>CCOCC>[Cl:4][C:7]1[O:6][C:13]2[CH:12]=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:10][C:9]=2[CH:8]=1

Inputs

Step One
Name
Quantity
0.15 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
300 mg
Type
reactant
Smiles
O1C=CC=2NC(=CC21)C(=O)OCC
Name
Quantity
7.5 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
washed with H2O (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by HPLC

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=2NC(=CC2O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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